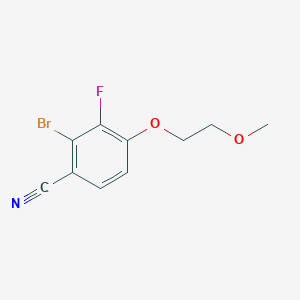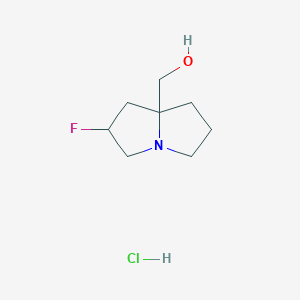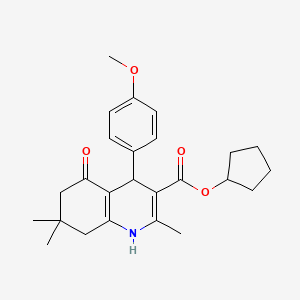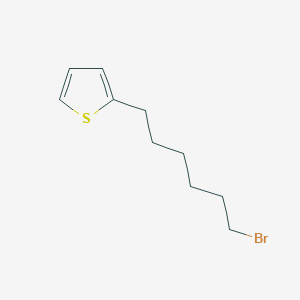
2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile is an organic compound with the molecular formula C10H9BrFNO2 and a molecular weight of 274.09 g/mol . It is a benzonitrile derivative, characterized by the presence of bromine, fluorine, and a methoxyethoxy group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile typically involves multi-step reactions. One common method includes the bromination of a fluorobenzonitrile derivative using N-bromosuccinimide in dichloromethane at low temperatures . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Major Products: The products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Applications De Recherche Scientifique
2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile can be compared with other similar compounds, such as:
2-Bromo-4-fluorobenzonitrile: This compound has a similar structure but lacks the methoxyethoxy group, which can affect its reactivity and applications.
3-Bromo-4-fluorobenzonitrile: Another similar compound with different substitution patterns on the benzene ring, leading to variations in chemical behavior and uses.
4-Bromo-2-fluoroanisole: This compound has a methoxy group instead of a methoxyethoxy group, influencing its physical and chemical properties.
Propriétés
Formule moléculaire |
C10H9BrFNO2 |
|---|---|
Poids moléculaire |
274.09 g/mol |
Nom IUPAC |
2-bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile |
InChI |
InChI=1S/C10H9BrFNO2/c1-14-4-5-15-8-3-2-7(6-13)9(11)10(8)12/h2-3H,4-5H2,1H3 |
Clé InChI |
ABTFAOPEXHKINW-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C(=C(C=C1)C#N)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501622.png)
![3-phenyl-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12501623.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12501629.png)


![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501649.png)
![Methyl 5-[(2,6-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12501655.png)

![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12501669.png)
![4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide](/img/structure/B12501676.png)


![8-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B12501688.png)
![9-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12501693.png)
